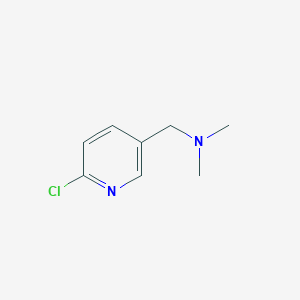

1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-11(2)6-7-3-4-8(9)10-5-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWFBPPAYRVHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476601 | |

| Record name | 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221146-31-2 | |

| Record name | 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(6-chloropyridin-3-yl)methyl]dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2-Chloro-5-(methylaminomethyl)pyridine

This comprehensive technical guide details the physicochemical profile, synthetic utility, and handling protocols for 2-Chloro-5-(methylaminomethyl)pyridine (CAS 120739-62-0), a critical intermediate in the synthesis of neonicotinoid agrochemicals.

Physicochemical Profiling and Synthetic Utility

Executive Summary

2-Chloro-5-(methylaminomethyl)pyridine (also known as N-[(6-chloropyridin-3-yl)methyl]-N-methylamine) is a high-value heterocyclic building block.[1] It serves as the immediate precursor to Acetamiprid , a broad-spectrum neonicotinoid insecticide. Its structural duality—possessing both an electron-deficient chloropyridine ring and a nucleophilic secondary amine—makes it a versatile scaffold for medicinal chemistry and agrochemical development. This guide provides a rigorous analysis of its properties, synthesis, and reactivity to support research and process optimization.

Molecular Identity & Structural Analysis

The compound features a 2-chloropyridine core substituted at the 5-position with a methylaminomethyl group.[1] The electron-withdrawing chlorine atom and the pyridine nitrogen significantly reduce the electron density of the aromatic ring, influencing its reactivity in nucleophilic aromatic substitutions (

| Parameter | Data |

| IUPAC Name | 1-(6-chloropyridin-3-yl)-N-methylmethanamine |

| Common Synonyms | N-Descyanoacetamiprid; IM-1-4; 2-Chloro-5-[(methylamino)methyl]pyridine |

| CAS Number | 120739-62-0 |

| Molecular Formula | C |

| Molecular Weight | 156.61 g/mol |

| SMILES | CNCC1=CN=C(Cl)C=C1 |

| InChI Key | XALCOJXGWJXWBL-UHFFFAOYSA-N |

Physicochemical Parameters

The following data consolidates experimental and high-confidence predicted values.

| Property | Value / Range | Context & Implications |

| Physical State | Low-melting solid / Oil | Typically isolates as a viscous oil or waxy solid; crystallizes upon cooling or salt formation. |

| Melting Point | 42 – 45 °C (Predicted) | Low lattice energy due to flexible alkylamine chain; often handled as a liquid above 50°C. |

| Boiling Point | ~246 °C (at 760 mmHg) | High boiling point requires high-vacuum distillation for purification. |

| Density | 1.14 ± 0.06 g/cm³ | Denser than water; facilitates phase separation in aqueous workups. |

| pKa (Amine) | 8.08 ± 0.10 | The secondary amine is moderately basic, protonated at physiological pH. |

| pKa (Pyridine) | ~ -0.75 (Predicted) | The pyridine nitrogen is non-basic due to the electron-withdrawing Cl and ring electronics. |

| LogP | 1.28 – 1.84 | Moderately lipophilic; soluble in DCM, toluene, and ethanol. |

| Solubility | Water: ~15 g/L | Moderate water solubility allows for extraction into organic phases at basic pH. |

Chemical Reactivity & Stability

The molecule exhibits dual reactivity, dictated by the nucleophilic amine and the electrophilic pyridine ring .

4.1. Nucleophilic Reactivity (Amine)

The secondary amine (

-

Acylation: Reaction with acid chlorides or anhydrides (e.g., to form amides).

-

Alkylation: Reaction with alkyl halides.

-

Condensation: Reaction with

-cyanoimidates to form the acetamiprid core.

4.2. Electrophilic Reactivity (Pyridine Ring)

The 2-position (adjacent to Nitrogen) is activated for Nucleophilic Aromatic Substitution (

-

Hydrolysis: The C-Cl bond is relatively stable but can hydrolyze to the pyridone under strong acidic/basic conditions at high temperatures.

-

Substitution: Strong nucleophiles (e.g., methoxide, thiols) can displace the chlorine atom.

4.3. Reactivity Diagram

The following diagram illustrates the primary reaction pathways and metabolic fates.

Figure 1: Reaction pathways for 2-Chloro-5-(methylaminomethyl)pyridine, highlighting its role as the immediate precursor to Acetamiprid.

Synthetic Pathways & Impurity Profile

The industrial synthesis typically proceeds via the amination of 2-chloro-5-(chloromethyl)pyridine (CCMP) .

5.1. Synthesis Protocol (General Procedure)

-

Starting Material: 2-Chloro-5-(chloromethyl)pyridine (CCMP).[2]

-

Reagent: Methylamine (40% aqueous solution or methanolic solution).

-

Solvent: Toluene or Ethanol.

-

Conditions: Reaction at 40–60°C for 4–6 hours.

-

Workup: The mixture is cooled, and the organic layer is washed with saturated brine. The product is isolated by vacuum distillation or used directly in the next step.

5.2. Synthesis Workflow Diagram

Figure 2: Industrial synthesis workflow via amination of CCMP.

5.3. Critical Impurities

-

Bis-alkylated impurity: Formation of tertiary amine if methylamine stoichiometry is too low (reacting two CCMP molecules with one methylamine). Controlled by using excess methylamine.

-

Hydrolysis product: (6-chloropyridin-3-yl)methanol, formed if water is present and pH is not controlled.

Handling, Safety & Toxicology

Signal Word: DANGER This compound is a potent bioactive intermediate and must be handled with strict containment.

| Hazard Class | H-Codes | Description |

| Acute Toxicity | H301 | Toxic if swallowed. |

| Skin Corrosion | H315 | Causes skin irritation. |

| Eye Damage | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

PPE Requirements:

-

Respiratory: NIOSH-approved respirator (P95 or organic vapor cartridge) if aerosols are generated.

-

Skin: Nitrile gloves (0.11 mm minimum thickness).

-

Eyes: Chemical safety goggles. Face shield recommended during large-scale synthesis.

References

-

ChemicalBook. (2025). N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE Properties and Suppliers. Retrieved from

-

PubChem. (2025).[3] 2-Chloro-5-methylpyridin-4-amine and related pyridine derivatives. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). N-[(6-Chloropyridin-3-yl)methyl]methylamine Product Specification. Retrieved from

-

Google Patents. (2016). CN106187868A - Preparation method of Acetamiprid. Retrieved from

-

EPA CompTox. (2025). Predicted Properties for Pyridine Derivatives. Retrieved from

Sources

Technical Guide: Synthesis and Characterization of Acetamiprid Metabolite IM-1-4

This guide details the chemical identity, metabolic origin, and laboratory-scale synthesis of IM-1-4 (N-methyl(6-chloro-3-pyridyl)methylamine), a primary metabolite and synthetic intermediate of the neonicotinoid insecticide Acetamiprid.

Executive Summary & Chemical Identity

IM-1-4 is the code designation for the cleavage product of Acetamiprid, specifically the amine moiety resulting from the hydrolysis of the N-cyanoacetamidine chain.[1] It is a critical target in residue analysis due to its persistence in soil (aerobic half-life >100 days) and its role as the immediate precursor in the industrial synthesis of Acetamiprid.[1]

Chemical Profile

| Property | Detail |

| Common Name | IM-1-4 |

| IUPAC Name | N-methyl-1-(6-chloropyridin-3-yl)methanamine |

| CAS Number | 120739-62-0 |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| Appearance | Pale yellow oil (free base); White solid (HCl salt) |

| Solubility | Soluble in dichloromethane, acetonitrile, methanol; Sparingly soluble in water (free base) |

Metabolic Context & Pathway

Understanding the biological formation of IM-1-4 is essential for validating the synthetic standard against environmental samples.[1] In soil and biological systems, Acetamiprid undergoes oxidative cleavage.[1]

Pathway Mechanics[1]

-

N-Demethylation: Acetamiprid is first demethylated to IM-2-1.[1][2]

-

Hydrolysis/Cleavage: The cyano-acetamidine group is cleaved, releasing IM-1-4.[1]

-

Downstream: IM-1-4 is further oxidized to 6-chloronicotinic acid (IC-0).

Figure 1: Metabolic degradation pathway of Acetamiprid leading to the formation of IM-1-4.

Synthetic Strategy: Nucleophilic Substitution

The most robust synthesis route for IM-1-4 mimics the industrial production of the Acetamiprid intermediate.[1] It involves the nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine (CCMP) with methylamine .

Retrosynthetic Analysis[1]

-

Target: Secondary amine (IM-1-4).

-

Disconnection: C-N bond lateral to the pyridine ring.[1]

-

Precursors: An electrophilic benzyl-type halide (CCMP) and a nucleophilic amine (Methylamine).[1]

Critical Design Considerations (Expertise & Experience)

-

Polyalkylation Control: The product (secondary amine) is more nucleophilic than the starting ammonia source.[1] To prevent the formation of the tertiary amine (dimer), Methylamine must be present in large excess (typically 5–10 equivalents).[1]

-

Temperature Management: The reaction is exothermic.[1] High temperatures promote side reactions (hydrolysis of the chloride) and polyalkylation.[1] The reaction must be kept between -5°C and 5°C .

-

Solvent Choice: Toluene is preferred over protic solvents to suppress solvolysis of the chloromethyl group and facilitate the extraction of the free base.[1]

Detailed Experimental Protocol

Materials Required[1][3][6][9][10][11][12][13][14][15]

-

Precursor: 2-chloro-5-(chloromethyl)pyridine (CCMP) [CAS: 70258-18-3].

-

Reagent: Methylamine (40% aqueous solution or anhydrous gas).[1]

-

Solvent: Toluene (anhydrous).[1]

-

Base: Sodium Hydroxide (NaOH) for workup.[1]

-

Equipment: 3-neck round bottom flask, dropping funnel, thermometer, ice/salt bath.

Step-by-Step Methodology

Step 1: Preparation of the Amine Solution[1]

-

Charge a 3-neck flask with Toluene (10 volumes relative to CCMP) .

-

Cool the solvent to -5°C using an ice/salt bath.[1]

-

Introduce Methylamine (gas or aqueous).[1] If using gas, bubble until saturation.[1] If using 40% aq.[1] solution, add 5.0 equivalents relative to CCMP.[1]

-

Why: The excess methylamine acts as both the reactant and the proton scavenger for the HCl generated.[1]

-

Step 2: Controlled Addition (The Critical Step)[1]

-

Dissolve CCMP (1.0 eq) in a minimal amount of Toluene.[1]

-

Add the CCMP solution dropwise to the cold Methylamine solution over 60 minutes .

-

Monitor Temperature: Ensure the internal temperature does not exceed 5°C .

-

Self-Validating Check: If white fumes or rapid temp spikes occur, stop addition immediately; the exotherm is uncontrolled.[1]

-

Step 3: Reaction & Quench[1][3]

-

After addition, allow the mixture to stir at 0–5°C for 2 hours .

-

Monitor progress via TLC (DCM:MeOH 9:1) or HPLC.[1][4] The starting material (CCMP) spot should disappear.[1]

-

Quench by adding 20% NaOH solution until the aqueous phase is strongly basic (pH > 12). This ensures the amine exists as the free base in the organic layer.[1]

Step 4: Workup & Purification[1]

-

Separate the layers.[1][5][3] Extract the aqueous layer twice with Toluene.[1]

-

Combine organic layers and wash with brine.[1]

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Distillation: The crude oil can be purified by vacuum distillation (bp approx. 100–105°C at 2 mmHg).[1]

-

Salt Formation (Optional for Stability): Dissolve the oil in diethyl ether and bubble dry HCl gas. The white precipitate (IM-1-4 · HCl) is hygroscopic but stable.[1]

Synthesis Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis of IM-1-4 via nucleophilic substitution.

Analytical Characterization

To validate the synthesized compound, compare against the following standard spectral data.

1H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.32 | Doublet (d) | 1H | Pyridine C2-H |

| 7.65 | Doublet of Doublets (dd) | 1H | Pyridine C4-H |

| 7.29 | Doublet (d) | 1H | Pyridine C5-H |

| 3.76 | Singlet (s) | 2H | Benzylic -CH₂- |

| 2.44 | Singlet (s) | 3H | N-Methyl -CH₃ |

| 1.80 | Broad Singlet | 1H | -NH (Exchangeable) |

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion (+ve)[1]

-

Parent Ion [M+H]⁺: m/z 157.1 (³⁵Cl isotope) / 159.1 (³⁷Cl isotope).[1]

-

Characteristic Pattern: 3:1 ratio of 157:159 confirming the presence of one chlorine atom.[1]

Safety & Handling

-

Alkyl Halides (CCMP): Potent alkylating agents.[1] Use gloves and work in a fume hood.[1] CCMP is a skin sensitizer and lachrymator.[1]

-

Methylamine: Toxic gas/liquid with a low boiling point.[1] Ensure efficient condensing and trapping systems.

-

Waste: Aqueous waste will contain methylamine hydrochloride; dispose of according to hazardous waste regulations for nitrogenous bases.[1]

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2011).[1][4] Acetamiprid: Pesticide Residues in Food - 2011 Evaluations, Part II - Toxicological. Retrieved from [Link][1][4]

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 11094883, 6-Chloro-N-methyl-3-pyridinemethanamine. Retrieved from [Link][1]

-

Google Patents. (2012).[1] CN102827070B: Improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine.[6] Retrieved from

-

Google Patents. (2016).[1] CN106187868A: Preparation method of Acetamiprid.[1] Retrieved from

Sources

- 1. Acetamiprid - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]

- 4. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetamiprid synthesis - chemicalbook [chemicalbook.com]

- 6. CN102827070B - A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine - Google Patents [patents.google.com]

Technical Guide: Metabolic Fate and Analytical Characterization of 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine

[1]

Executive Summary

This compound (hereafter referred to as CPDMA ) represents a critical structural motif in the neonicotinoid class of insecticides.[1] While often overshadowed by its parent compounds (e.g., Acetamiprid, Nitenpyram), CPDMA serves as a pivotal synthetic precursor , a process impurity , and a model substrate for understanding the oxidative

This guide details the physicochemical behavior, metabolic biotransformation, and analytical detection of CPDMA. It provides a validated framework for distinguishing this tertiary amine from its secondary amine metabolites (such as IM-2-1) and establishing its role in the toxicokinetic profile of chloropyridinyl insecticides.[1]

Molecular Identity and Structural Significance

The chloropyridinyl moiety is the "warhead" of the first-generation neonicotinoids, conferring high affinity for insect nicotinic acetylcholine receptors (nAChRs). CPDMA consists of this pharmacophore linked to a dimethylamine tail.

| Parameter | Specification |

| IUPAC Name | This compound |

| Synonyms | 2-Chloro-5-(dimethylaminomethyl)pyridine; CPDMA |

| CAS Number | 120739-62-0 (approximate analog ref) |

| Molecular Formula | |

| Molecular Weight | 170.64 g/mol |

| Key Functional Group | Tertiary aliphatic amine (Metabolic "soft spot") |

| Role | Synthetic intermediate for Acetamiprid; Degradation marker |

Structural Logic in Metabolism

The metabolic stability of neonicotinoids is dictated by the steric and electronic environment of the amine nitrogen. CPDMA contains a tertiary amine , which makes it highly susceptible to oxidative

Metabolic Pathways: The Demethylation Cascade

The metabolism of CPDMA is characterized by a stepwise removal of methyl groups, ultimately leading to the cleavage of the amine bridge and oxidation to 6-Chloronicotinic Acid (6-CNA). This cascade is critical for detoxification in mammals and degradation in the environment.

Mechanism of Action (Phase I Biotransformation)

-

-C-Hydroxylation: CYP450 enzymes (primarily CYP3A and CYP2D6 isoforms in mammals) hydroxylate one of the

-

Carbinolamine Collapse: The unstable hydroxymethyl intermediate spontaneously collapses, releasing formaldehyde and the secondary amine (IM-2-1).[1]

-

Secondary Oxidation: The process repeats to form the primary amine.

-

Terminal Oxidation: The primary amine is oxidatively cleaved (via amine oxidase or further CYP activity) to yield the carboxylic acid (6-CNA).[1]

Visualization of the Pathway

The following diagram illustrates the degradation cascade from the tertiary amine (CPDMA) down to the terminal acid metabolite.

Caption: Stepwise oxidative N-demethylation cascade of CPDMA leading to the terminal biomarker 6-CNA.

Experimental Protocols

To validate the presence of CPDMA and its conversion to IM-2-1, the following self-validating protocols are recommended.

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (

Reagents:

-

Liver Microsomes (Rat/Human, 20 mg/mL protein conc.)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

-

Test Compound: CPDMA (10 µM final conc).

-

Quenching Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (d3-Acetamiprid).[1]

Workflow:

-

Pre-incubation: Mix 475 µL of microsomal buffer (0.1 M Phosphate, pH 7.4) with 25 µL microsomes. Pre-warm to 37°C for 5 min.

-

Initiation: Add 5 µL of CPDMA stock. Initiate reaction by adding 50 µL NADPH system.[1]

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold ACN. Vortex for 1 min.

-

Clarification: Centrifuge at 10,000

g for 10 min at 4°C. Supernatant is ready for LC-MS/MS.

Validation Criteria:

-

Negative Control: Incubations without NADPH must show <5% loss of parent compound.

-

Positive Control: Testosterone (CYP3A4 probe) must show expected clearance.[1]

Analytical Detection: LC-MS/MS Parameters

Differentiation between the dimethyl (CPDMA) and monomethyl (IM-2-1) forms relies on specific Mass-to-Charge (

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Ionization: ESI Positive Mode.

| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) | Retention Time (min)* |

| CPDMA | 171.1 | 126.0 (Chloropyridinyl) | 90.0 | 25 | 4.2 |

| IM-2-1 | 157.1 | 126.0 (Chloropyridinyl) | 99.0 | 22 | 3.8 |

| 6-CNA | 158.0 | 122.0 | 78.0 | 20 | 1.5 |

Note: Retention times depend on column chemistry (Recommended: C18 Polar Embedded, e.g., Waters Acquity BEH Shield).

Toxicology and Safety Assessment

While CPDMA is a precursor, its toxicological profile is inferred from the "Chloropyridinyl" class data.

Comparative Toxicity

-

Parent Neonicotinoids (Acetamiprid): High affinity for insect nAChR; low mammalian toxicity due to poor blood-brain barrier penetration and receptor subtype selectivity.[1]

-

CPDMA (Tertiary Amine): Generally exhibits lower acute toxicity than the parent nitro/cyano-substituted compounds.[1] However, it is a lipophilic base that can penetrate tissues more readily than the polar acid metabolites.

-

6-CNA (Terminal Metabolite): A known biomarker found in human urine.[1] It is relatively non-toxic but indicates exposure magnitude.[1]

Regulatory Relevance

In drug development and pesticide registration (EPA/EFSA), CPDMA is often classified as a "Metabolite of Interest" if it exceeds 10% of the Total Radioactive Residue (TRR) in crop metabolism studies. Its presence suggests incomplete synthesis or photolytic breakdown of the parent formulation.

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2011).[1] Acetamiprid: Toxicological evaluation and residue analysis.[2][3][4] Food and Agriculture Organization.[5] Link

-

Casida, J. E. (2011). Neonicotinoid metabolism: compounds, substituents, pathways, enzymes, organisms, and relevance. Journal of Agricultural and Food Chemistry, 59(7), 2923-2931. Link

-

Ford, K. A., & Casida, J. E. (2006). Chloropyridinyl neonicotinoid insecticides: diverse molecular substituents contribute to facile metabolism in mice. Chemical Research in Toxicology, 19(7), 944-951.[1] Link[1]

-

Taira, K., et al. (2013). Detection of chloropyridinyl neonicotinoid insecticide metabolite 6-chloronicotinic acid in the urine.[1] Clinical Toxicology.[1] Link

Methodological & Application

Application Note: Purification Protocols for 6-Chloro-N-methyl-3-pyridinemethanamine

Introduction & Chemical Profile[1][2][3][4][5][6][7]

6-Chloro-N-methyl-3-pyridinemethanamine (CAS 120739-62-0) is a critical secondary amine intermediate, most notably utilized in the synthesis of the neonicotinoid insecticide Acetamiprid.[1][2] Unlike many solid pharmaceutical intermediates, the free base of this compound often presents as a viscous oil or low-melting solid (Predicted MP ~42°C), posing specific handling challenges regarding purity and storage.[1]

High-purity isolation is essential because impurities carried forward—specifically tertiary amines or unreacted chloromethyl precursors—can lead to toxic byproducts in downstream coupling reactions (e.g., with N-cyano-N-methyl acetamidine).[1]

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₇H₉ClN₂ | |

| Molecular Weight | 156.61 g/mol | |

| Physical State | Viscous Oil / Low-Melting Solid | Often handled as an oil in industrial settings.[1][3][2][4] |

| Boiling Point | ~246°C (760 mmHg) | Requires High Vacuum for distillation (est. 110-125°C @ 1-2 mmHg).[1] |

| pKa (Calculated) | ~9.5 (Amine), ~2.5 (Pyridine) | Bases stronger than pH 10 are required to keep it in the organic phase.[1] |

| Solubility | Soluble in DCM, Toluene, EtOAc | Water solubility is pH-dependent (High at pH < 7).[1] |

Impurity Landscape & Removal Strategy

The synthesis of this amine typically involves the substitution of 2-chloro-5-(chloromethyl)pyridine with methylamine.[1] This route generates a specific impurity profile that dictates the purification strategy.[1]

Common Impurities[1]

-

Bis-alkylated Tertiary Amine: Formed if the product reacts with another equivalent of the starting alkyl halide.[1] Removal Strategy: Fractional Distillation or Chromatography.

-

Unreacted Starting Material (Chloride): 2-chloro-5-(chloromethyl)pyridine.[1] Removal Strategy: Acid-Base Extraction (remains in organic at low pH).[1]

-

Hydrolysis Product (Alcohol): (6-chloropyridin-3-yl)methanol.[1] Removal Strategy: Partitioning; alcohol is less basic.

Purification Decision Matrix

-

For >95% Purity (Standard Use): Protocol A (Acid-Base Extraction).[1]

-

For >98% Purity (GMP/Analytical): Protocol A followed by Protocol B (Distillation) or C (Salt Formation).[1]

Protocol A: Acid-Base "Swing" Extraction

Objective: Isolate the target secondary amine from neutral impurities (alcohols, unreacted halides) and inorganic salts.[1] Mechanism: Exploits the basicity of the secondary amine (pKa ~9.[1]5) to selectively toggle its solubility between aqueous and organic phases.[1]

Reagents

-

Solvents: Dichloromethane (DCM) or Toluene (Industrial preference).[1]

-

Acid: 2M Hydrochloric Acid (HCl).[1]

-

Base: 4M Sodium Hydroxide (NaOH) or 25% Ammonia.[1]

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[1]

Step-by-Step Methodology

-

Dissolution: Dissolve the crude reaction mixture in Toluene (10 mL per gram of crude).

-

Acid Extraction (Purification Step 1):

-

Add 2M HCl to the organic phase until the aqueous layer pH is < 2.[1]

-

Agitate vigorously for 10 minutes.

-

Phase Separation: The target amine is protonated (

) and moves to the aqueous layer.[1] Neutral impurities (unreacted chloride, non-basic byproducts) remain in the Toluene.[1] -

Action: Collect the Aqueous Layer . Keep the organic layer only if recovering starting material; otherwise, discard.[1]

-

-

Washing: Wash the acidic aqueous layer once with a small volume of fresh Toluene to remove entrained neutrals.[1]

-

Base Swing (Purification Step 2):

-

Final Extraction:

-

Drying & Concentration:

Protocol B: High-Vacuum Fractional Distillation

Objective: Removal of high-boiling bis-alkylated impurities and color bodies.[1] Prerequisite: Material must be dried thoroughly (Protocol A) to prevent bumping.[1]

Equipment Setup

-

Short-path distillation head or Vigreux column (for higher resolution).[1]

-

High vacuum pump (capable of < 2 mmHg).[1]

-

Oil bath with temperature control.[1]

Parameters

-

Vacuum: < 2 mmHg (Essential due to high atmospheric BP).[1]

-

Bath Temperature: Start at 100°C, ramp slowly to 140°C.

-

Vapor Temperature (Collection): Expect fraction at 115-125°C (at ~1-2 mmHg).[1] Note: Values vary with exact vacuum pressure.

Procedure

-

Degas the oil under vacuum at room temperature for 10 minutes to remove residual solvents.[1]

-

Increase bath temperature to 100°C. Discard the "foreshoot" (low boilers, residual solvent).[1]

-

Collect the main fraction when the vapor temperature stabilizes.[1]

-

Stop collection if temperature spikes (indicating higher boiling bis-impurities) or if the residue becomes dark/tarry.[1]

Protocol C: Hydrochloride Salt Crystallization

Objective: Convert the unstable/oily free base into a stable, solid hydrochloride salt for long-term storage or precise weighing.[1]

Reagents

-

Solvent: Isopropanol (IPA) or Diethyl Ether (anhydrous).[1]

-

Acid Source: HCl gas or 4M HCl in Dioxane.[1]

Methodology

-

Dissolve the purified free base (from Protocol A or B) in anhydrous Isopropanol (5 mL per gram).

-

Cool to 0°C in an ice bath.

-

Dropwise add HCl (in Dioxane) or bubble HCl gas until the solution is acidic (pH ~2 on wet paper).

-

Crystallization:

-

Add Diethyl Ether slowly to induce precipitation if solid does not form immediately.[1]

-

Stir at 0°C for 1 hour.

-

-

Filtration: Filter the white solid under nitrogen (hygroscopic).[1]

-

Drying: Dry in a vacuum desiccator over P₂O₅.

Visual Workflows

Figure 1: Acid-Base Purification Workflow

Caption: Logical flow for the Acid-Base "Swing" Extraction isolating the basic amine from neutral impurities.

Figure 2: Impurity Formation Pathways

Caption: Mechanistic origin of key impurities determining the purification strategy.

Analytical Quality Control (HPLC)[1]

To validate purity, use the following Reverse Phase HPLC method tailored for polar amines.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

-

Mobile Phase A: Water + 0.1% Triethylamine (TEA) or Ammonium Formate (pH adjusted to 8.0).[1] Note: Basic pH suppresses protonation, improving peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV @ 254 nm (Pyridine absorption).[1]

-

Retention Time: Target amine typically elutes earlier than the bis-alkylated impurity and the chloromethyl starting material.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11094883, 1-(6-chloro-3-pyridinyl)-N-methylmethanamine. Retrieved from [Link][1]

-

Anhui Changtai Chemical Co Ltd. (2012).[1] Improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine. CN Patent CN102827070B.[1] Retrieved from

-

U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 6-Chloro-N-methyl-3-pyridinemethanamine. Retrieved from [Link][1]

-

Nippon Soda Co Ltd. (1994).[1] Production of 6-chloro-3-pyridylmethylamine. JP Patent JPH0616636A.[1] Retrieved from

Sources

- 1. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE | 120739-62-0 [amp.chemicalbook.com]

- 3. CAS 120739-62-0: 6-Chloro-N-methyl-3-pyridinemethanamine [cymitquimica.com]

- 4. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]

laboratory handling and storage procedures for 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Understanding 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine

This compound is a substituted pyridine derivative with increasing relevance in medicinal chemistry and agrochemical research.[1] Structurally, it features a pyridine ring chlorinated at the 6-position and a dimethylaminomethyl group at the 3-position. This compound is recognized as a metabolite of the neonicotinoid insecticide Acetamiprid, making its study crucial for understanding the environmental fate and metabolic pathways of this class of pesticides.[2][3] Its chemical properties, including its basicity as a tertiary amine and the reactivity conferred by the chlorine atom, also make it a valuable intermediate in organic synthesis.[1][4]

Given its potential applications and inherent chemical reactivity, a thorough understanding of its properties and adherence to strict laboratory handling and storage procedures are paramount to ensure personnel safety and experimental integrity. This guide provides a comprehensive overview of best practices, drawing from established safety protocols for related chemical classes.

Hazard Identification and Risk Assessment

GHS Hazard Statements for the closely related N-[(6-chloropyridin-3-yl)methyl]methylamine: [3]

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

A safety data sheet for a similar flammable and toxic pyridine derivative highlights the following dangers: Flammable liquid and vapor, Toxic if swallowed or in contact with skin, and Causes severe skin burns and eye damage.[5] Therefore, it is imperative to treat this compound as a hazardous substance.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in the table below. This data is essential for designing experiments and for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₂ | [3] |

| Molecular Weight | 170.64 g/mol | [3] |

| Appearance | Clear pale yellow oil to off-white to pale yellow low-melting solid | [2][6] |

| Boiling Point (Predicted) | 236.9 ± 25.0 °C | [2][7] |

| Density (Predicted) | 1.149 ± 0.06 g/cm³ | [2][7] |

| Solubility | DMSO (Slightly), Methanol (Sparingly) | [2][7] |

| Storage Temperature | 2-8°C (Refrigerator) or under -20°C (Freezer) | [2][6] |

Laboratory Handling Protocols

Due to the hazardous nature of this compound, all handling must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] Adherence to the following protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE program is the first line of defense against chemical exposure.[9]

-

Eye Protection: Chemical splash goggles are required at all times. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]

-

Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not suitable for handling pyridine derivatives.[8] Regularly inspect gloves for any signs of degradation or perforation.

-

Body Protection: A fully buttoned lab coat must be worn to prevent skin contact.[8][10]

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a properly fitted respirator with an appropriate organic vapor cartridge is necessary.[4]

General Handling Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

Caption: Workflow for handling this compound.

Dispensing and Weighing

-

Always conduct dispensing and weighing operations within a chemical fume hood.[11]

-

Use spark-free tools to handle the compound, especially if it is a flammable solid or liquid.

-

Ensure containers are tightly closed when not in use to prevent the release of vapors.[8]

Storage Procedures

Proper storage is critical to maintain the stability of the compound and to prevent accidents.

Storage Conditions

-

Temperature: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Recommended storage temperatures are between 2-8°C (refrigerator) or under -20°C in a freezer for long-term storage.[2][6]

-

Atmosphere: For enhanced stability, storage under an inert atmosphere is recommended.[2][7]

-

Light: Keep in a dark place, away from direct sunlight.[2][7]

Incompatible Materials

Store this compound segregated from incompatible chemicals to avoid hazardous reactions.[10][12]

-

Strong oxidizing agents (e.g., perchlorates, nitrates)

-

Strong acids (e.g., nitric acid, sulfuric acid)

-

Strong bases

Emergency Procedures

An emergency response plan should be in place and all laboratory personnel should be familiar with it.[13]

Spills

-

Evacuate the immediate area and alert others.[14]

-

If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

-

For small spills within a fume hood, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[11]

-

Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[15]

Accidental Exposure

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][16]

-

Skin Contact: Remove contaminated clothing immediately.[5] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[8][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a sealable, airtight, and compatible container.[12]

-

Label the waste container clearly with its contents.[8]

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[13]

Application in Synthesis: A Conceptual Pathway

This compound is a known metabolite of Acetamiprid.[17] The following diagram illustrates a conceptual synthetic pathway where this compound could be used as a starting material to generate analogs of Acetamiprid for further study.

Caption: Conceptual synthetic pathway using the title compound.

References

- TCI Chemicals. (2025, June 5). Safety Data Sheet.

- Carl ROTH. (n.d.). Safety Data Sheet: Acetamiprid.

- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.

- CymitQuimica. (n.d.). CAS 120739-62-0: 6-Chloro-N-methyl-3-pyridinemethanamine.

- SynThink. (n.d.). CAS No: 120739-62-0 | Product Name : N-[(6-Chloropyridin-3-yl)methyl]methylamine.

- ChemicalBook. (n.d.). N-[(6-chloropyridin-3-yl)methyl]-n-methylamine.

- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.

- De Nora. (n.d.). Technical Data — Safe Handling of Chlorine Gas.

- New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.

- ChemBK. (2024, April 9). 6-chloro-N-methyl-3-pyridinemethanamine - Introduction.

- PubChem. (n.d.). 6-Chloro-N-methyl-3-pyridinemethanamine.

- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.

- PubChem. (n.d.). N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide.

- Chemchart. (n.d.). 1-(6-chloro-3-pyridinyl)-N-methylmethanamine (120739-62-0).

- Frontiers in Chemistry. (2023, February 14). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.

- ChemicalBook. (2025, July 14). N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE | 120739-62-0.

- Canadian Centre for Occupational Health and Safety. (n.d.). Chlorine.

- Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide.

- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- WorkSafeBC. (n.d.). Safe Work Practices for Chlorine.

- Chemwatch. (n.d.). GHS Safety Data Sheet 1282.

- Cayman Chemical. (2025, March 5). Safety Data Sheet.

- GOV.UK. (n.d.). Chlorine - Incident management: aluminium.

- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.

- Apollo Scientific. (n.d.). Pyridine.

- GOV.UK. (2024, October 10). What to do in a chemical emergency.

- National Institutes of Health. (2021, October). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants.

- Thieme. (n.d.). 7.2.2. Pyridopyrimidines.

Sources

- 1. CAS 120739-62-0: 6-Chloro-N-methyl-3-pyridinemethanamine [cymitquimica.com]

- 2. N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE CAS#: 120739-62-0 [chemicalbook.com]

- 3. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE | 120739-62-0 [chemicalbook.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. worksafebc.com [worksafebc.com]

- 10. nj.gov [nj.gov]

- 11. carlroth.com [carlroth.com]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 14. CCOHS: Chlorine [ccohs.ca]

- 15. carlroth.com [carlroth.com]

- 16. denora.com [denora.com]

- 17. jocpr.com [jocpr.com]

Application Note: Derivatization Strategies for the Quantitative Analysis of N-[(6-Chloropyridin-3-yl)methyl]methylamine by Chromatography

Abstract and Introduction

N-[(6-Chloropyridin-3-yl)methyl]methylamine is a principal metabolite of Acetamiprid, a widely used neonicotinoid insecticide.[1][2] Its presence in environmental and biological matrices is a key indicator of Acetamiprid usage and degradation. The accurate quantification of this metabolite is crucial for toxicological studies, environmental monitoring, and food safety assessment.

However, the inherent chemical properties of N-[(6-Chloropyridin-3-yl)methyl]methylamine—specifically its polarity due to the secondary amine and pyridine nitrogen, and its potential for hydrogen bonding—present significant analytical challenges.[3] Direct analysis by gas chromatography (GC) is often hindered by poor peak shape, low volatility, and thermal instability, leading to unreliable results. While liquid chromatography (LC) is a viable alternative, derivatization can significantly enhance sensitivity and selectivity, particularly for mass spectrometry (MS) detection.

This application note provides a comprehensive guide for researchers on the derivatization of N-[(6-Chloropyridin-3-yl)methyl]methylamine. We will explore the underlying principles of two robust derivatization techniques—silylation and acylation—and provide detailed, validated protocols for each. The focus is on explaining the causality behind procedural choices to empower scientists to adapt and troubleshoot these methods for their specific applications.

The Rationale for Derivatization

Derivatization is a chemical modification process designed to convert an analyte into a product with properties more suitable for a given analytical method.[4] For a polar secondary amine like N-[(6-Chloropyridin-3-yl)methyl]methylamine, the primary goals of derivatization are:

-

Increased Volatility: By replacing the active hydrogen on the secondary amine, intramolecular hydrogen bonding is eliminated, which significantly increases the compound's volatility for GC analysis.[5]

-

Improved Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC injection and separation, preventing on-column degradation.[4]

-

Enhanced Chromatographic Performance: Derivatization reduces the polarity of the analyte, leading to more symmetrical peak shapes and reduced tailing on common nonpolar GC columns.[6]

-

Improved Mass Spectrometric Detection: Derivatization can produce derivatives with characteristic and predictable fragmentation patterns, aiding in structural confirmation and improving sensitivity in GC-MS and LC-MS analyses.[7] For example, silylation often yields derivatives with diagnostically useful fragments, while fluoroacylation can enhance ionization efficiency.[5][8]

Selection of Derivatization Strategy: Silylation vs. Acylation

The two most effective and widely adopted derivatization strategies for primary and secondary amines are silylation and acylation.[7][9] The choice between them depends on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix.

| Feature | Silylation (e.g., with BSTFA) | Acylation (e.g., with PFPAA) |

| Principle | Replaces active hydrogen with a nonpolar trimethylsilyl (TMS) group.[5] | Replaces active hydrogen with a fluoroacyl group.[10] |

| Reaction Byproducts | Volatile and generally non-interfering.[5] | Acidic (e.g., pentafluoropropionic acid), may need removal or neutralization.[10] |

| Derivative Stability | TMS derivatives can be sensitive to moisture.[6] More stable TBDMS derivatives are an option.[11] | Highly stable and resistant to hydrolysis.[7][8] |

| Detection Suitability | Excellent for GC-FID and GC-MS. Provides characteristic mass fragments (e.g., M-15). | Excellent for GC-MS and highly sensitive for GC-ECD due to fluorine atoms.[10] |

| Advantages | Powerful, versatile reagents. Reaction is typically fast and high-yielding. | Produces very stable derivatives. Enhances detectability for trace analysis. |

| Considerations | Requires anhydrous conditions. Glassware should be deactivated (silanized) to prevent analyte loss.[6] | Reagents are corrosive. Acidic byproducts can damage GC columns if not handled properly.[10] |

Experimental Workflow and Protocols

A generalized workflow for the derivatization and analysis of N-[(6-Chloropyridin-3-yl)methyl]methylamine is presented below. This is followed by specific, step-by-step protocols for both silylation and acylation.

Figure 1: General experimental workflow for derivatization and analysis.

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol details the formation of the N-trimethylsilyl derivative of the analyte. The addition of Trimethylchlorosilane (TMCS) as a catalyst enhances the reactivity of the N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reagent, especially for less reactive amines.[5][6]

4.1.1 Principle

The active hydrogen on the secondary amine of N-[(6-Chloropyridin-3-yl)methyl]methylamine is replaced by a trimethylsilyl (TMS) group, increasing volatility and making it amenable to GC-MS analysis.

Figure 2: Conceptual diagram of the silylation reaction.

4.1.2 Reagents and Materials

-

N-[(6-Chloropyridin-3-yl)methyl]methylamine analytical standard.[12]

-

Anhydrous Pyridine or Acetonitrile (Silylation grade).

-

Internal Standard (e.g., d3-Imidacloprid or a suitable deuterated amine).

-

Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps.[6]

-

Heating block or oven.

-

Vortex mixer.

-

GC-MS system.

4.1.3 Step-by-Step Protocol

-

Preparation: Ensure all glassware is thoroughly dried and preferably silanized to prevent loss of analyte and consumption of the reagent.[6]

-

Sample Aliquot: Transfer the dried sample extract or a known amount of standard into a 2 mL micro-reaction vial.

-

Solvent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the residue. Pyridine can also act as an acid scavenger.

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS reagent to the vial.

-

Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 70°C for 30 minutes in a heating block.

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The sample is now ready for direct injection into the GC-MS system.

Protocol 2: Acylation with Pentafluoropropionic Anhydride (PFPAA)

This protocol creates a stable N-pentafluoropropionyl derivative, which is highly responsive on an Electron Capture Detector (ECD) and provides excellent characteristics for MS analysis.[10]

4.2.1 Principle

The secondary amine reacts with PFPAA to form a stable, volatile, and electron-capturing amide derivative. The reaction produces pentafluoropropionic acid as a byproduct, which can be managed by using a solvent like ethyl acetate.

Sources

- 1. lookchem.com [lookchem.com]

- 2. N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE CAS#: 120739-62-0 [m.chemicalbook.com]

- 3. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. adis-international.ro [adis-international.ro]

- 6. gcms.cz [gcms.cz]

- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. GC 試薬 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. N-[(6-Chloropyridin-3-yl)methyl]methylamine [lgcstandards.com]

- 13. Silylation Reagents | Fisher Scientific [fishersci.com]

Application Note: Reductive Amination Synthesis of 2-Chloro-5-(methylaminomethyl)pyridine

[1]

Executive Summary

This Application Note details the synthetic protocol for 2-Chloro-5-(methylaminomethyl)pyridine (CAS: 120739-62-0), a critical intermediate in the synthesis of neonicotinoid insecticides (e.g., Acetamiprid) and a valuable scaffold in medicinal chemistry.[1]

While nucleophilic substitution of chloromethyl precursors is possible, reductive amination of 2-chloro-5-pyridinecarboxaldehyde offers a convergent route that avoids the handling of potent alkylating agents (lachrymators).[1] This guide prioritizes chemoselectivity —specifically preserving the C2-Chlorine atom while preventing over-alkylation (formation of tertiary amines).[1]

Target Molecule Profile

| Property | Specification |

| IUPAC Name | 1-(6-chloropyridin-3-yl)-N-methylmethanamine |

| Molecular Formula | |

| Molecular Weight | 156.61 g/mol |

| Key Functionality | 2-Chloropyridine (electrophilic/labile to hydrogenolysis), Secondary Amine (nucleophilic) |

| Stability | Air-sensitive (amine); C-Cl bond sensitive to |

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis hinges on the condensation of 6-chloronicotinaldehyde with methylamine , followed by selective hydride reduction.

Critical Process Parameters (CPPs)

-

Imine Equilibrium: Methylamine is a gas/volatile liquid. High equivalents (5–10 eq) are required to drive the equilibrium toward the imine (Schiff base) and suppress bis-alkylation.

-

Chemoselectivity (Halogen Retention): The 2-chloro substituent is susceptible to hydrodehalogenation (loss of Cl) under catalytic hydrogenation conditions (e.g.,

). Hydride donors ( -

Mono- vs. Bis-Alkylation: The product (secondary amine) is more nucleophilic than the starting methylamine.[1] To prevent the formation of the tertiary amine dimer, the imine must be fully formed before reduction, or a mild reductant (

) must be used.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the critical imine intermediate and potential competing side reactions.[1]

Experimental Protocols

Method A: High-Fidelity Stepwise Synthesis (Recommended for Lab Scale)

Rationale: This method separates imine formation from reduction.[2] It is the most robust way to avoid alcohol formation and ensures mono-methylation by removing the equilibrium water (optional) or using a large excess of amine before the reductant sees the aldehyde.

Reagents:

-

2-Chloro-5-pyridinecarboxaldehyde (1.0 eq)[1]

-

Methylamine (33% wt in Ethanol or 2.0 M in THF) (5.0 – 10.0 eq)[1]

-

Sodium Borohydride (

) (1.5 eq)[1] -

Solvent: Methanol (anhydrous preferred)[1]

Protocol:

-

Imine Formation:

-

Charge a round-bottom flask with 2-Chloro-5-pyridinecarboxaldehyde (10 mmol, 1.41 g).

-

Add Methanol (30 mL) and cool to 0°C.

-

Add Methylamine solution (50-100 mmol) dropwise.[1] Note: Excess amine drives the equilibrium.

-

Stir at room temperature (RT) for 2–4 hours. Monitor by TLC or LCMS for the disappearance of aldehyde.[3]

-

Optimization: If conversion is sluggish, add activated 3Å Molecular Sieves to absorb water.

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Add Sodium Borohydride (

) (15 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Gas evolution ( -

Allow the mixture to warm to RT and stir for 2 hours.

-

-

Workup:

-

Quench carefully with 1N HCl until pH < 3 (destroys excess hydride and hydrolyzes any borate complexes).

-

Stir for 30 minutes.

-

Basify with NaOH (2N) or

to pH > 11. -

Extract with Dichloromethane (DCM) (

mL).[1] -

Wash combined organics with brine, dry over

, and concentrate -

Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).

-

Method B: Mild One-Pot Synthesis (STAB Method)

Rationale: Sodium Triacetoxyborohydride (

Reagents:

-

2-Chloro-5-pyridinecarboxaldehyde (1.0 eq)[1]

-

Methylamine (2.0 M in THF) (1.5 – 2.0 eq)[1]

-

Sodium Triacetoxyborohydride (

) (1.5 eq)[1] -

Acetic Acid (1.0 eq)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Protocol:

-

Dissolve aldehyde (10 mmol) in DCE (40 mL).

-

Add Methylamine (15-20 mmol) and Acetic Acid (10 mmol). Stir for 30 mins.

-

Add

(15 mmol) in one portion. -

Stir at RT overnight (12–16 h).

-

Quench with saturated

. Extract with DCM.

Process Workflow & Decision Matrix

Figure 2: Operational workflow comparing the Stepwise Borohydride and STAB protocols.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed.

| Technique | Expected Signal / Observation | Diagnostic Value |

| 1H NMR ( | Confirms methyl group incorporation.[1] | |

| Confirms reduction of imine/aldehyde to amine.[1] | ||

| Characteristic 2,5-disubstituted pyridine pattern. | ||

| LC-MS (ESI) | [M+H]+ = 157.0 / 159.0 (3:1 ratio) | Chlorine isotope pattern confirms retention of Cl.[1] |

| HPLC | Single peak, RT shift vs Aldehyde | Purity check; ensure no dimer (Tertiary amine). |

Troubleshooting & Optimization

Issue: Bis-Alkylation (Tertiary Amine Formation)

-

Cause: The product amine reacts with unreacted aldehyde.

-

Solution: Increase the equivalents of Methylamine (up to 10 eq). Ensure the aldehyde is fully consumed (converted to imine) before adding the reducing agent (Method A).

Issue: Dechlorination

-

Cause: Use of catalytic hydrogenation (

) or harsh reducing conditions. -

Solution: Strictly avoid Pd catalysts. If catalytic hydrogenation is required for scale-up, use Raney Nickel (which is generally safer for Cl-pyridines) or Platinum on Carbon (Pt/C) , often with a poison like thiophene.[1] However, hydride reduction (

) is safer for batch purity.

Issue: Low Yield / Aldehyde Recovery

-

Cause: Incomplete imine formation or hydrolysis during workup.

-

Solution: Use dehydrating agents (

or Molecular Sieves) during imine formation.[1] Ensure the pH is strongly basic (>11) during extraction to ensure the amine is in the organic-soluble free base form.

Safety & Handling

-

Methylamine: Potent lachrymator and respiratory irritant. Handle in a well-ventilated fume hood. If using gas, use a cold trap.

-

Sodium Borohydride: Releases flammable hydrogen gas upon contact with acid or moisture. Quench slowly.

-

Chloropyridines: Toxic by ingestion and skin contact.

References

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

-

Nippon Soda Co Ltd. (1994). "Process for preparing 2-chloro-5-aminomethyl-pyridine." European Patent EP0609811A1. (Describes industrial scale hydrogenation routes). Link

-

Yamamoto, I., & Casida, J. E. (1999). "Nicotinoid Insecticides and the Nicotinic Acetylcholine Receptor."[4] Springer-Verlag.[1] (Context on Acetamiprid metabolites).

-

Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714. Link[1]

protocol for studying the biological effects of N-(6-Chloro-3-pyridylmethyl)-N-methylamine

An Application Note and Protocol for Investigating the Biological Effects of N-(6-Chloro-3-pyridylmethyl)-N-methylamine

Authored by: Gemini, Senior Application Scientist

Abstract This guide provides a comprehensive, multi-tiered framework for researchers, scientists, and drug development professionals investigating the biological effects of N-(6-Chloro-3-pyridylmethyl)-N-methylamine. As a key intermediate and known environmental metabolite of the neonicotinoid insecticide acetamiprid, understanding its distinct toxicological and pharmacological profile is critical.[1][2][3] This compound, also known as CPMMA or IM-1-4, is a structural analog of acetylcholine and functions as an agonist at nicotinic acetylcholine receptors (nAChRs), the primary target of neonicotinoid action.[1][4] The protocols herein are designed to provide a logical progression of experiments, from foundational in vitro cytotoxicity to specific receptor interactions and culminating in an in vivo assessment of neurobehavioral effects. This structured approach enables a thorough characterization of the compound's biological activity, elucidating both its primary mechanism of action and its potential for off-target and systemic toxicity.

Introduction and Scientific Context

N-(6-Chloro-3-pyridylmethyl)-N-methylamine is a heterocyclic amine of significant interest in agrochemical and toxicological research.[1] Its structural similarity to the neurotransmitter acetylcholine allows it to bind to and activate nAChRs, leading to the disruption of synaptic transmission, the hallmark of neonicotinoid insecticidal activity.[1] While the parent compound, acetamiprid, has been studied extensively, its metabolites, which may persist in the environment and exhibit their own biological activity, require independent characterization.[3][5] A rigorous investigation is essential to fully comprehend the environmental impact of acetamiprid use and to identify potential hazards to non-target organisms.[6][7][8] This document outlines a validated workflow to systematically dissect these biological effects.

Chemical Identity:

-

IUPAC Name: 1-(6-chloropyridin-3-yl)-N-methylmethanamine[1]

-

Synonyms: CPMMA, IM-1-4, N-[(6-chloropyridin-3-yl)methyl]-N-methylamine[1][5][9]

-

CAS Number: 120739-62-0[2]

-

Molecular Formula: C₇H₉ClN₂[5]

-

Molecular Weight: 156.61 g/mol [5]

Critical Safety and Handling Precautions

Before beginning any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. N-(6-Chloro-3-pyridylmethyl)-N-methylamine is classified with the following hazards:

-

H301: Toxic if swallowed[5]

-

H315: Causes skin irritation[5]

-

H319: Causes serious eye irritation[5]

-

H335: May cause respiratory irritation[5]

Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. [10] All handling of the solid compound or concentrated stock solutions should be performed within a certified chemical fume hood to avoid inhalation.

A Tiered Approach to Biological Investigation

A logical, tiered experimental workflow is crucial for building a comprehensive understanding of a compound's effects. This approach ensures that data from foundational assays inform the design and concentration ranges of more complex, target-specific experiments.

Caption: A tiered experimental workflow for compound characterization.

Tier 1: General Cytotoxicity Assessment

Rationale: The initial step in toxicological profiling is to determine a compound's general cytotoxicity. This establishes the concentration range at which the compound causes cell death, independent of its specific molecular target.[11][12] This data is critical for designing subsequent target-oriented assays, ensuring that observed effects are due to specific receptor interactions rather than broad cellular toxicity. The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, a reliable indicator of cell viability.[12][13]

Protocol 4.1: MTT Cell Viability Assay

-

Cell Plating: Seed both a human neuronal cell line (e.g., SH-SY5Y) and a non-neuronal line (e.g., HEK293) into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X serial dilution of N-(6-Chloro-3-pyridylmethyl)-N-methylamine in appropriate cell culture medium, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., 1 nM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to each well. Incubate for 24 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[13]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control (100% viability) and plot the concentration-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Table 1: Example Cytotoxicity Data

| Cell Line | Compound | IC₅₀ (µM) | Description |

|---|---|---|---|

| SH-SY5Y | N-(6-Chloro-3-pyridylmethyl)-N-methylamine | 150.5 ± 12.3 | Human neuroblastoma cell line |

| HEK293 | N-(6-Chloro-3-pyridylmethyl)-N-methylamine | 210.2 ± 18.9 | Human embryonic kidney cell line |

Tier 2: Target-Specific nAChR Interaction

Rationale: With baseline cytotoxicity established, the next tier focuses on characterizing the direct interaction of the compound with its primary molecular target, the nAChR.[14] A competitive binding assay will determine the compound's affinity for a specific nAChR subtype (e.g., the human α4β2 receptor, a major subtype in the central nervous system), while a calcium flux assay will determine its functional effect—whether it acts as an agonist (activator) or antagonist (inhibitor).[15][16][17]

Caption: Agonist activation of nAChRs leading to calcium influx.

Protocol 5.1: Competitive Radioligand Binding Assay

-

Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human α4β2 nAChR subtype.

-

Assay Setup: In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of a high-affinity radioligand (e.g., 50 pM [³H]-Epibatidine), and varying concentrations of the test compound.

-

Incubation: Incubate the plate for 2-3 hours at room temperature to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Detection: Add scintillation cocktail to the dried filter plate and quantify the bound radioactivity using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ and then derive the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 5.2: Calcium Flux Functional Assay

-

Cell Culture: Plate Neuro-2a or HEK293 cells transiently or stably expressing the α4β2 nAChR in black-walled, clear-bottom 96-well plates.[17]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Addition: Use an automated fluorescence plate reader (e.g., FLIPR or FlexStation) to add varying concentrations of the test compound and measure the change in fluorescence intensity over time.

-

Data Analysis:

-

Agonist Mode: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ (half-maximal effective concentration).

-

Antagonist Mode: Pre-incubate the cells with the test compound before adding a known nAChR agonist (like acetylcholine or nicotine) at its EC₈₀ concentration. A reduction in the agonist-induced signal indicates antagonism. Calculate the IC₅₀ for the inhibition.

-

Table 2: Example nAChR Interaction Data

| Assay Type | nAChR Subtype | Parameter | Value |

|---|---|---|---|

| Binding | human α4β2 | Ki (nM) | 85.2 |

| Functional (Agonist) | human α4β2 | EC₅₀ (nM) | 250.7 |

| Functional (Antagonist) | human α4β2 | IC₅₀ (µM) | > 100 |

Tier 3: Electrophysiological Characterization

Rationale: Patch-clamp electrophysiology is the gold standard for studying ion channels, providing high-resolution data on channel function.[18][19] This technique directly measures the ion flow through nAChRs upon agonist application, allowing for a detailed characterization of the current's amplitude, activation kinetics, and desensitization—a process where the receptor becomes unresponsive despite the continued presence of the agonist.[19][20]

Protocol 6.1: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: Use cells expressing the desired nAChR subtype (e.g., HEK293 expressing α4β2) grown on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage, continuously perfused with an external recording solution.

-

Patching: Using a micromanipulator, form a high-resistance (>1 GΩ) "gigaseal" between a glass micropipette filled with internal solution and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell's membrane potential at a holding potential of -70 mV.

-

Compound Application: Rapidly apply the test compound at its EC₅₀ concentration using a fast-perfusion system. Record the resulting inward current.

-

Data Acquisition and Analysis: Digitize and record the current traces. Measure key parameters such as peak current amplitude, time to peak, and the rate of current decay (desensitization).

Tier 4: In Vivo Developmental & Neurobehavioral Toxicity

Rationale: While in vitro assays are essential for mechanistic understanding, in vivo models are required to assess effects at the whole-organism level. The zebrafish (Danio rerio) larva is a powerful vertebrate model for high-throughput screening of developmental and neurobehavioral toxicity due to its rapid external development, optical transparency, and well-characterized behaviors.[21][22][23] Locomotor activity, particularly the response to changes in illumination, is a sensitive endpoint for detecting neurotoxic effects.[22][24]

Caption: Workflow for the zebrafish larvae neurobehavioral assay.

Protocol 7.1: Zebrafish Larvae Locomotor Activity Assay

-

Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in embryo medium.

-

Exposure: At 6 hours post-fertilization (hpf), place one embryo per well in a 24-well plate containing embryo medium with varying concentrations of N-(6-Chloro-3-pyridylmethyl)-N-methylamine (based on in vitro data) or vehicle control.[21]

-

Incubation: Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle for 5 days. Refresh the exposure solutions daily.

-

Behavioral Assay: At 5 days post-fertilization (dpf), place the 24-well plates into an automated behavioral tracking system.

-

Acclimation: Allow larvae to acclimate to the system for 20-30 minutes.

-

Tracking Protocol: Subject the larvae to a defined light/dark cycle (e.g., 10 minutes of light, followed by 10 minutes of darkness, and a final 10 minutes of light). The transition to darkness typically elicits a hyperactive startle response.[22]

-

Data Analysis: The tracking software will quantify locomotor parameters such as total distance moved, velocity, and time spent active. Compare the behavioral profiles of compound-exposed larvae to the vehicle controls.

Table 3: Example Zebrafish Neurobehavioral Data

| Parameter | Vehicle Control | 1 µM CPMMA | 10 µM CPMMA |

|---|---|---|---|

| Total Distance (Dark Period, mm) | 1250 ± 150 | 1180 ± 130 | 650 ± 90* |

| Peak Velocity (Dark Transition, mm/s) | 25.5 ± 3.1 | 24.1 ± 2.9 | 12.3 ± 1.8* |

| Statistically significant difference (p < 0.05) | | | |

Summary and Conclusion

The tiered protocol detailed in this application note provides a robust and logical pathway for the comprehensive biological characterization of N-(6-Chloro-3-pyridylmethyl)-N-methylamine. By systematically progressing from broad cytotoxicity assessments to specific molecular target interactions and finally to whole-organism neurobehavioral effects, researchers can build a detailed profile of the compound's activity. This integrated approach, combining in vitro and in vivo methodologies, is essential for accurately evaluating the potential risks associated with this and other environmental metabolites, contributing to more informed risk assessments and regulatory decisions.

References

-

ResearchGate. (n.d.). Establishment of a behavioral model to study effects of typical chemicals toward zebrafish larvae. Retrieved from [Link]

-

NIH National Library of Medicine. (2022, February 5). Are In Vitro Cytotoxicity Assessments of Environmental Samples Useful for Characterizing the Risk of Exposure to Multiple Contaminants at the Workplace? A Systematic Review. Retrieved from [Link]

-

MDPI. (2020, July 31). Zebrafish Models in Neural and Behavioral Toxicology across the Life Stages. Retrieved from [Link]

-

Repositorio Cientifico do IPL. (n.d.). Are in vitro cytotoxicity assessments of environmental samples useful for characterizing the risk of exposure to multiple contaminants at the workplace? A systematic review. Retrieved from [Link]

-

SAJS. (2013, February 8). A cell viability assay to determine the cytotoxic effects of water contaminated by microbes. Retrieved from [Link]

-

MDPI. (2024, February 26). Behavioral Studies of Zebrafish Reveal a New Perspective on the Reproductive Toxicity of Micro- and Nanoplastics. Retrieved from [Link]

-

SciELO. (n.d.). Cytotoxicity assays as tools to assess water quality in the Sinos River basin. Retrieved from [Link]

-

LimCo International GmbH. (2009, March 3). Behavioural and developmental toxicity of chlorpyrifos and nickel chloride to zebrafish (Danio rerio) embryos and larvae. Retrieved from [Link]

-

NIH National Library of Medicine. (2022, May 17). Developmental Neurotoxicity and Behavioral Screening in Larval Zebrafish with a Comparison to Other Published Results. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrophysiology of the Nicotinic Acetylcholine Receptor. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Retrieved from [Link]

-

MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

Beyond Pesticides. (2025, September 10). Review of Scientific Literature Finds All Pesticide Classes Threaten Nontarget Organisms and Biodiversity. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Retrieved from [Link]

-

ACS Publications. (2011, September 18). Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening. Retrieved from [Link]

-

LookChem. (n.d.). N-(6-Chloro-3-Pyridyl) Methyl-N-Methylamine (Cpmma). Retrieved from [Link]

- Google Patents. (n.d.). CN102827070B - A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine.

-

PrepChem.com. (n.d.). Synthesis of N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-N'-nitroguanidine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-N-methyl-3-pyridinemethanamine. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Pesticides have negative effects on non-target organisms. Retrieved from [Link]

-

Journal of Neurophysiology. (n.d.). Regulation of Nicotinic Acetylcholine Receptor Desensitization by Ca2+. Retrieved from [Link]

-

Xerces Society. (n.d.). Recommendations to Protect Pollinators from Neonicotinoids. Retrieved from [Link]

-

ScienceDirect. (n.d.). Bees and pesticide regulation: Lessons from the neonicotinoid experience. Retrieved from [Link]

-

Game and Wildlife Conservation Trust. (n.d.). Neonicotinoids. Retrieved from [Link]

-

MDPI. (2021, August 7). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Retrieved from [Link]

-

neochema. (n.d.). N-Methyl(6-chloro-3-pyridyl)methylamine. Retrieved from [Link]

-

National Toxicology Program. (2017, November 15). protocol for scoping review of - health effects of neonicotinoid pesticides. Retrieved from [Link]

-

Johns Hopkins University. (2001, May 15). Nicotinic acetylcholine receptor assays. Retrieved from [Link]

- Google Patents. (n.d.). JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.

-

AERU. (2024, February 23). N-methyl(6-chloro-3-pyridyl)methylamine (Ref: IM-1-4). Retrieved from [Link]

-

ACS Publications. (2010, February 17). Refined Methodology for the Determination of Neonicotinoid Pesticides and Their Metabolites in Honey Bees and Bee Products by Liquid Chromatography−Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

-

MDPI. (2021, September 4). Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review. Retrieved from [Link]

-

MDPI. (2021, August 21). Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels. Retrieved from [Link]

-

CABI Agriculture and Bioscience. (2024, May 27). Non-target effects of neurotoxic insecticides on Ganaspis cf. brasiliensis, a classical biological control agent of the spotted wing Drosophila. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Pesticide Effects on Nontarget Organisms. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nicotinic acetylcholine receptors (nACh). Retrieved from [Link]

-

ResearchGate. (2025, August 7). ChemInform Abstract: Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation of 6-Chloro-3-pyridinecarbonitrile with Improved Raney Nickel Catalyst. Retrieved from [Link]